3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction is often carried out in ethanol as a solvent and requires a catalyst such as piperidine . The reaction conditions usually involve heating the mixture to around 50°C for a specified period .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various biological targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one: Lacks the hydroxy and propyl groups, which may affect its biological activity and chemical reactivity.
3-(1,3-Benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid: Contains a sulfonic acid group, making it more water-soluble and potentially altering its applications.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and propyl groups can enhance its solubility, reactivity, and interaction with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-5-11-8-12-16(9-15(11)21)23-10-13(18(12)22)19-20-14-6-3-4-7-17(14)24-19/h3-4,6-10,21H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUODZRDJDWJEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.